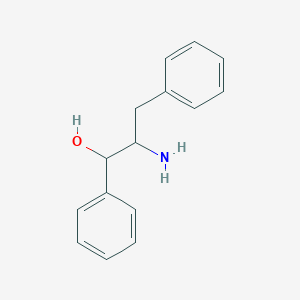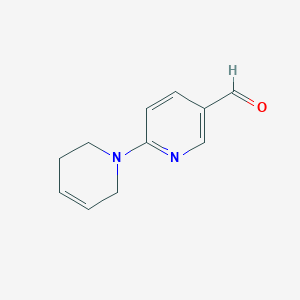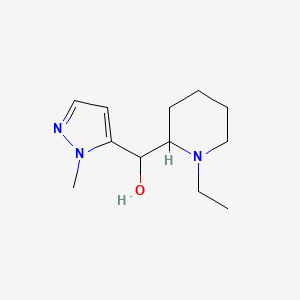![molecular formula C9H16ClNO4S B13238802 tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13238802.png)
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is an organic compound with the molecular formula C9H16ClNO4S. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and contains a tert-butyl ester group, a chlorosulfonyl group, and a carboxylate group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of azetidine with tert-butyl chloroformate and chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chlorosulfonyl group.
Reduction: Corresponding alcohols.
Oxidation: Sulfonic acids.
Applications De Recherche Scientifique
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Medicinal Chemistry: For developing potential pharmaceutical compounds.
Biological Research: As a reagent for modifying biomolecules.
Industrial Applications: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. The chlorosulfonyl group is highly reactive, allowing it to undergo substitution and other reactions readily. In biological applications, it may interact with biomolecules through covalent bonding, modifying their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 2-[(chlorosulfonyl)ethoxy]acetate
Uniqueness
tert-Butyl 2-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is unique due to its combination of a four-membered azetidine ring and a chlorosulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various research applications .
Propriétés
Formule moléculaire |
C9H16ClNO4S |
|---|---|
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
tert-butyl 2-(chlorosulfonylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3 |
Clé InChI |
FMIRRVYEGONTRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13238742.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid](/img/structure/B13238755.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)
![3-Chloro-1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}propan-1-one](/img/structure/B13238766.png)
![3-{[1-(Furan-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13238767.png)
![Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13238768.png)
amine](/img/structure/B13238772.png)
![1-(3-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-OL](/img/structure/B13238774.png)


![2-{4-Methyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13238785.png)

